molecular formula C24H21ClN2O2 B11627272 2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11627272
M. Wt: 404.9 g/mol
InChI Key: PSQNGTRTKOCALQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chlorophenyl group and a dimethylphenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.

    Attachment of Dimethylphenoxyethyl Side Chain: The final step involves the nucleophilic substitution reaction where the dimethylphenoxyethyl group is attached to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

2-(4-Chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C24H21ClN2O2/c1-16-7-8-17(2)22(15-16)29-14-13-27-23(18-9-11-19(25)12-10-18)26-21-6-4-3-5-20(21)24(27)28/h3-12,15H,13-14H2,1-2H3

InChI Key

PSQNGTRTKOCALQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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